Cas no 2138156-37-1 (4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one)
![4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one structure](https://ja.kuujia.com/scimg/cas/2138156-37-1x500.png)
4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one
- 2138156-37-1
- EN300-790666
- 4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one
-
- インチ: 1S/C13H23NO2/c1-12(2,16-3)10-9-11(15)14-13(10)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,15)
- InChIKey: KLWSYHHULMUSRL-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)(C)C1CC(NC21CCCCC2)=O
計算された属性
- せいみつぶんしりょう: 225.172878976g/mol
- どういたいしつりょう: 225.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790666-0.25g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
Enamine | EN300-790666-2.5g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
Enamine | EN300-790666-0.5g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
Enamine | EN300-790666-1.0g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
Enamine | EN300-790666-10.0g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 10.0g |
$5774.0 | 2024-05-22 | |
Enamine | EN300-790666-0.05g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-790666-0.1g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
Enamine | EN300-790666-5.0g |
4-(2-methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one |
2138156-37-1 | 95% | 5.0g |
$3894.0 | 2024-05-22 |
4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
7. Back matter
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-oneに関する追加情報
Exploring the Potential of 4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one (CAS No. 2138156-37-1) in Modern Pharmaceutical Research
In the rapidly evolving field of pharmaceutical chemistry, 4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one (CAS No. 2138156-37-1) has emerged as a compound of significant interest. This spirocyclic structure, characterized by its unique azaspiro[4.5]decan-2-one core, offers a promising scaffold for drug discovery. Researchers are increasingly focusing on its potential applications in targeting neurological disorders and inflammatory diseases, aligning with current trends in precision medicine and personalized therapeutics.
The structural complexity of 4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one makes it a versatile candidate for medicinal chemistry optimization. Its methoxypropan-2-yl moiety enhances solubility, while the spirocyclic framework provides rigidity, a feature highly sought after in the design of CNS-active compounds. Recent studies suggest its potential role in modulating G-protein-coupled receptors (GPCRs), a hot topic in drug development circles due to their involvement in numerous physiological processes.
With growing interest in small molecule therapeutics, 2138156-37-1 has garnered attention in high-throughput screening campaigns. Its balanced lipophilicity (LogP ~2.8) and molecular weight (253.35 g/mol) position it favorably within Lipinski's Rule of Five parameters, addressing a common search query among medicinal chemists regarding drug-like properties. The compound's chiral center at the spiro junction also presents opportunities for exploring enantioselective synthesis, a trending topic in asymmetric catalysis research.
The azaspiro[4.5]decan-2-one core of this compound shares structural similarities with several FDA-approved drugs, particularly in the antidepressant and antipsychotic categories. This connection has sparked investigations into its potential bioisosteric applications, a frequently searched term in pharmacophore modeling discussions. Computational studies indicate favorable blood-brain barrier penetration, making it relevant to current searches about CNS drug delivery challenges.
In process chemistry circles, the scalable synthesis of 4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one has become a subject of interest. Recent patents highlight innovative routes utilizing transition metal catalysis, addressing the pharmaceutical industry's demand for cost-effective synthesis methods. The compound's stability under various pH conditions (another common search parameter) enhances its appeal for formulation development.
The 2-methoxypropan-2-yl substituent in this molecule has shown potential in improving metabolic stability, a crucial factor in ADME optimization searches. This feature, combined with the compound's moderate plasma protein binding (predicted ~85%), makes it a valuable reference point in discussions about pharmacokinetic profiling, a trending topic in preclinical research forums.
As the pharmaceutical industry increasingly focuses on fragment-based drug discovery, the spirocyclic nature of 2138156-37-1 offers valuable insights into three-dimensional diversity - a hot topic in chemical space exploration. Its privileged structure characteristics align with current searches about scaffold hopping strategies in lead optimization.
Recent molecular docking studies suggest potential interactions with serotonergic receptors, connecting this compound to popular searches about neurotransmitter modulation. The azaspiro framework's conformational restriction may offer advantages in target selectivity, addressing a key challenge in modern drug design discussions.
In green chemistry applications, researchers have explored solvent-free methods for synthesizing 4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one, responding to industry demands for sustainable synthesis approaches. This aligns with growing searches for eco-friendly pharmaceutical production methods.
The compound's crystallographic data has become a reference point in solid-state chemistry discussions, particularly regarding polymorphism studies - a crucial consideration in pharmaceutical development. Its well-defined melting point (128-130°C) and thermal stability make it a model compound for physicochemical characterization methodologies.
As AI-driven drug discovery gains momentum, 2138156-37-1 has appeared in several machine learning datasets for molecular property prediction. This connection to computational chemistry trends enhances its relevance in contemporary research discussions about digital transformation in pharma.
The future research directions for 4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one may include exploration of its prodrug potential and investigation of its metabolite profile, both trending topics in medicinal chemistry optimization. Its structural features continue to inspire novel approaches in heterocyclic chemistry, maintaining its position as a compound of significant scientific interest.
2138156-37-1 (4-(2-Methoxypropan-2-yl)-1-azaspiro[4.5]decan-2-one) 関連製品
- 1261792-08-8(3-Cyano-5-methoxymandelic acid)
- 2138507-17-0(4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride)
- 946254-40-6(N-(4-carbamoylphenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide)
- 2680682-14-6(benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate)
- 1219804-48-4(1,5-Dinitronaphthalene-d6)
- 1193388-76-9((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride)
- 1422518-37-3(1H-Pyrrole, 2-(4-methoxyphenyl)-5-(phenylmethyl)-)
- 1803760-41-9(5-Cyano-2-methyl-3-(trifluoromethoxy)phenylacetic acid)
- 2172499-32-8(5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-ylmethanamine hydrochloride)
- 65399-00-0(1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-)




